N-(4-Ethylbenzyl)-1-propanamine hydrochloride

Lipophilicity Physicochemical Property Drug Design

Sourcing a precise benzylamine building block is critical: even minor N-alkyl or para-substituent changes alter lipophilicity and biological outcomes. This compound (CAS 1049678-00-3) eliminates analog uncertainty. - **Quantified properties**: LogP 3.60, MW 213.75 g/mol, 5 rotatable bonds - ideal for SAR tuning. - **Reliable application**: Weak PNMT inhibition baseline (Ki=1.11 mM); suitable as reference standard or intermediate for reductive amination. - **Supply certainty**: Solid, ≥95% purity, ambient storage.

Molecular Formula C12H20ClN
Molecular Weight 213.75 g/mol
CAS No. 1049678-00-3
Cat. No. B3059635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Ethylbenzyl)-1-propanamine hydrochloride
CAS1049678-00-3
Molecular FormulaC12H20ClN
Molecular Weight213.75 g/mol
Structural Identifiers
SMILESCCCNCC1=CC=C(C=C1)CC.Cl
InChIInChI=1S/C12H19N.ClH/c1-3-9-13-10-12-7-5-11(4-2)6-8-12;/h5-8,13H,3-4,9-10H2,1-2H3;1H
InChIKeyDSAYLJUUTYURTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethylbenzyl)-1-propanamine Hydrochloride Procurement & Characterization


N-(4-Ethylbenzyl)-1-propanamine hydrochloride (CAS 1049678-00-3), systematically known as Benzenemethanamine, 4-ethyl-N-propyl-, hydrochloride (1:1), is a secondary benzylamine derivative with the molecular formula C12H20ClN and a molecular weight of 213.75 g/mol . It is typically supplied as a solid hydrochloride salt with a purity of ≥95%, and it is stored at room temperature . Its calculated LogP is 3.60, indicating moderate lipophilicity, and it possesses five rotatable bonds . This compound is primarily used as a synthetic intermediate or building block in pharmaceutical and chemical research.

N-(4-Ethylbenzyl)-1-propanamine Hydrochloride: Why Not Generic Substitutes


The procurement of a precise benzylamine building block is not a trivial task where generic substitution is feasible. Even minor structural modifications among N-(4-ethylbenzyl) derivatives—such as altering the N-alkyl chain length, introducing branching, or changing the para-substituent—can lead to significant differences in lipophilicity, molecular flexibility, and subsequent biological interactions . These quantifiable variations in key molecular descriptors underscore the need for specific compound selection, as substituting with a similar but non-identical analog can lead to divergent experimental outcomes in assays, including those for enzyme inhibition [1]. The following section provides the precise, data-driven evidence to guide this critical selection.

N-(4-Ethylbenzyl)-1-propanamine Hydrochloride: Quantitative Differentiation


Lipophilicity vs. Branched-Chain Analog

N-(4-Ethylbenzyl)-1-propanamine hydrochloride exhibits a lower calculated LogP (3.60) compared to its closely related branched-chain analog, N-(4-ethylbenzyl)-2-methyl-1-propanamine hydrochloride, which has a LogP of 4.00 . This indicates that the target compound is moderately less lipophilic, a key attribute for governing membrane permeability and solubility profiles in early-stage drug discovery.

Lipophilicity Physicochemical Property Drug Design

Lipophilicity vs. Allylamine Analog

The target compound (LogP = 3.60) is significantly more lipophilic than its allylamine counterpart, N-(4-ethylbenzyl)-2-propen-1-amine hydrochloride (LogP = 3.31) . The introduction of the double bond in the comparator reduces lipophilicity, which would alter its partitioning behavior in both biological and analytical systems.

Lipophilicity Physicochemical Property Medicinal Chemistry

Lipophilicity vs. 4-Isopropylbenzyl Analog

When compared to its 4-isopropylbenzyl analog, N-(4-ethylbenzyl)-1-propanamine hydrochloride (LogP = 3.60, MW = 213.75) presents a lower LogP and a lower molecular weight. The comparator, N-(4-isopropylbenzyl)-1-propanamine hydrochloride, has a LogP of 4.00 and a molecular weight of 227.77 g/mol . This demonstrates how a small change in the para-substituent (ethyl vs. isopropyl) can significantly impact key molecular properties.

Lipophilicity SAR Drug Design

PNMT Inhibition: SAR Baseline

The target compound exhibits weak inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT) with a reported inhibition constant (Ki) of 1.11 mM [1]. While the Ki value for a direct comparator is not available in the same source, this datum establishes a quantitative baseline for the 4-ethyl-N-propyl substitution pattern on this core scaffold, which is crucial for future structure-activity relationship (SAR) studies.

Enzyme Inhibition PNMT BindingDB

N-(4-Ethylbenzyl)-1-propanamine Hydrochloride: Research & Industrial Applications


PNMT SAR Studies

This compound is a suitable building block for initial structure-activity relationship (SAR) campaigns targeting phenylethanolamine N-methyltransferase (PNMT) or related enzymes, given its defined, albeit weak, baseline inhibitory activity (Ki = 1.11 mM) [1]. Researchers can use this data point to rationally design and procure analogs with the goal of improving potency.

Lipophilicity Tuning for Lead Optimization

For medicinal chemistry programs requiring precise tuning of a molecule's lipophilicity, this compound offers a quantified LogP of 3.60 . This property, which is moderate compared to its branched (cLogP = 4.00) and unsaturated (cLogP = 3.31) analogs, makes it a valuable intermediate for achieving a specific lipophilic balance, which is critical for optimizing membrane permeability and reducing off-target binding.

4-Ethylbenzylamine Library Synthesis

As a defined secondary amine building block, this compound can serve as a versatile starting material for generating focused libraries of N-substituted 4-ethylbenzylamine derivatives. Its well-characterized properties, including molecular weight (213.75 g/mol) and number of rotatable bonds (5) , allow for predictable chemical transformations, such as reductive amination or amide coupling, to explore chemical space around the 4-ethylbenzyl motif.

Analytical Reference Standard

Due to its availability as a high-purity (≥95%) solid , this compound is a suitable candidate for use as a reference standard or internal standard in HPLC or LC-MS method development, particularly for the quantification of structurally related benzylamine derivatives in complex mixtures. Its distinct LogP and molecular weight provide a reliable basis for chromatographic method validation.

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